Cas no 1805430-31-2 (Ethyl 6-bromo-2-(difluoromethyl)-3-methoxypyridine-4-acetate)

Ethyl 6-bromo-2-(difluoromethyl)-3-methoxypyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 6-bromo-2-(difluoromethyl)-3-methoxypyridine-4-acetate
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- インチ: 1S/C11H12BrF2NO3/c1-3-18-8(16)5-6-4-7(12)15-9(11(13)14)10(6)17-2/h4,11H,3,5H2,1-2H3
- InChIKey: FYRXDSITBOAMDH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C(C(F)F)=N1)OC)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 281
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 2.7
Ethyl 6-bromo-2-(difluoromethyl)-3-methoxypyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029056787-1g |
Ethyl 6-bromo-2-(difluoromethyl)-3-methoxypyridine-4-acetate |
1805430-31-2 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Ethyl 6-bromo-2-(difluoromethyl)-3-methoxypyridine-4-acetate 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
Ethyl 6-bromo-2-(difluoromethyl)-3-methoxypyridine-4-acetateに関する追加情報
Ethyl 6-bromo-2-(difluoromethyl)-3-methoxypyridine-4-acetate (CAS No. 1805430-31-2): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 6-bromo-2-(difluoromethyl)-3-methoxypyridine-4-acetate, identified by its CAS number 1805430-31-2, is a highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, featuring a pyridine core with bromo, difluoromethyl, and methoxy substituents, has garnered significant attention due to its utility in the development of novel therapeutic agents. The structural attributes of this molecule not only make it a cornerstone in medicinal chemistry but also open avenues for exploring its potential in various biological applications.
The significance of Ethyl 6-bromo-2-(difluoromethyl)-3-methoxypyridine-4-acetate lies in its ability to serve as a building block for more complex molecules. The presence of multiple functional groups, including a bromo atom at the 6-position and a difluoromethyl group at the 2-position, provides chemists with ample opportunities for further derivatization. These features are particularly advantageous in the synthesis of small-molecule inhibitors targeting various biological pathways.
In recent years, there has been a surge in research focused on developing drugs that modulate enzyme activity through precise targeting of their active sites. Pyridine derivatives, such as Ethyl 6-bromo-2-(difluoromethyl)-3-methoxypyridine-4-acetate, have emerged as key scaffolds in this endeavor. The bromo and difluoromethyl groups enhance the lipophilicity and metabolic stability of the compounds, making them more suitable for oral administration. Moreover, the methoxy group at the 3-position can be further functionalized to introduce additional pharmacophores, thereby tailoring the biological activity of the final product.
One of the most compelling aspects of Ethyl 6-bromo-2-(difluoromethyl)-3-methoxypyridine-4-acetate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop treatments that disrupt aberrant signaling cascades. The pyridine core of this compound provides a scaffold that can be modified to interact with the ATP-binding site of kinases, while the substituents enhance binding affinity and selectivity.
Recent studies have highlighted the potential of Ethyl 6-bromo-2-(difluoromethyl)-3-methoxypyridine-4-acetate in developing antiviral agents. The structural features of this compound allow it to mimic natural substrates or inhibitors of viral enzymes, thereby preventing viral replication. For instance, modifications to the pyridine ring can create compounds that inhibit proteases essential for viral maturation. Additionally, the presence of electron-withdrawing groups like difluoromethyl enhances the potency and duration of action of these antiviral agents.
The pharmaceutical industry has also shown interest in using Ethyl 6-bromo-2-(difluoromethyl)-3-methoxypyridine-4-acetate as a starting material for synthesizing central nervous system (CNS) drugs. The ability to cross the blood-brain barrier is crucial for many CNS therapies, and pyridine derivatives have demonstrated this capability effectively. Researchers have leveraged the versatility of this compound to develop novel treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. The bromo and difluoromethyl groups contribute to blood-brain barrier penetration, while further modifications can fine-tune pharmacokinetic properties.
In conclusion, Ethyl 6-bromo-2-(difluoromethyl)-3-methoxypyridine-4-acetate (CAS No. 1805430-31-2) is a multifaceted intermediate with broad applications in pharmaceutical research and development. Its unique structural features make it an ideal candidate for synthesizing kinase inhibitors, antiviral agents, and CNS drugs. As research continues to uncover new therapeutic targets and mechanisms, compounds like this will undoubtedly play a pivotal role in shaping the future of drug discovery and development.
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